

In-depth Technical Guide: Chemical Properties and Stability of C12-113

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Compound of Interest

Compound Name: C12-113

Cat. No.: B11935392

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Abstract: **C12-113** is a novel small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This document provides a comprehensive overview of the chemical properties and stability of **C12-113**, along with detailed experimental protocols for its characterization. The information presented is intended to support further research and development of **C12-113** as a potential therapeutic agent.

Chemical Properties

The fundamental chemical properties of **C12-113** are summarized in the table below, providing a foundational understanding of its identity and behavior.

Property	Value
Molecular Formula	C ₂₁ H ₁₇ F ₃ N ₄ O ₂ S
Molecular Weight	462.45 g/mol
IUPAC Name	4-(4-(benzyloxy)-3-((trifluoromethyl)sulfonyl)phenyl)-6-methyl-2-aminopyrimidine
CAS Number	216099-73-3
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Purity	≥98%

Stability Profile

Understanding the stability of **C12-113** under various conditions is critical for its handling, storage, and formulation.

Condition	Stability Outcome
Storage Temperature	Stable at -20°C for at least 1 year.
Solution Stability	Stable in DMSO at -80°C for at least 6 months.
In Vitro Stability	Exhibits good stability in mouse, rat, and human liver microsomes.
In Vivo Stability	Demonstrates favorable pharmacokinetic properties with good oral bioavailability.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.

3.1. NLRP3 ATPase Activity Assay

This assay is crucial for determining the inhibitory effect of **C12-113** on the NLRP3 inflammasome.

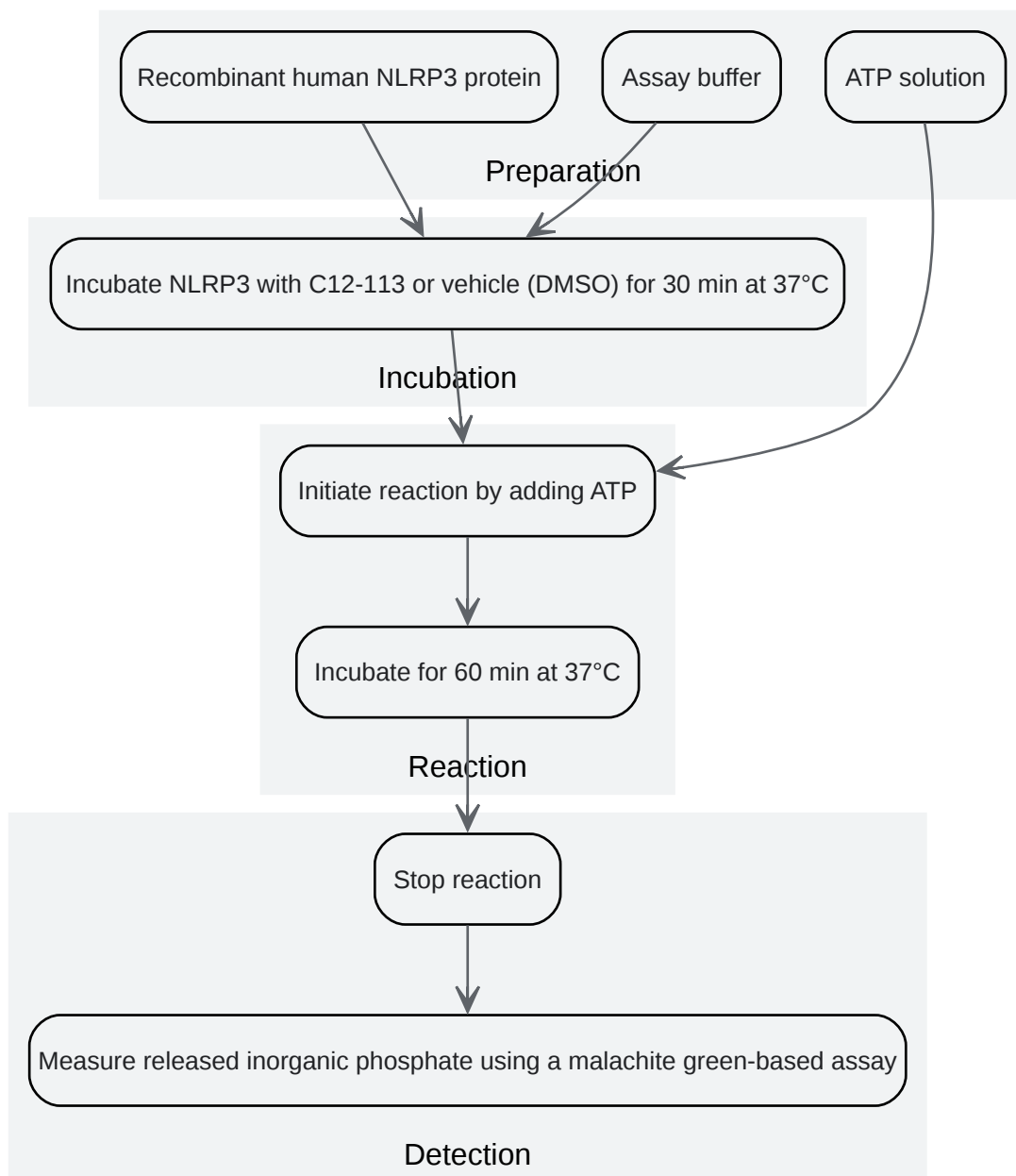


Figure 1: NLRP3 ATPase Activity Assay Workflow

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Caption: Workflow for assessing the inhibitory effect of **C12-113** on NLRP3 ATPase activity.

Protocol:

- Recombinant human NLRP3 protein is incubated with varying concentrations of **C12-113** or vehicle (DMSO) in an assay buffer for 30 minutes at 37°C.
- The enzymatic reaction is initiated by the addition of ATP.
- The mixture is incubated for an additional 60 minutes at 37°C.
- The amount of inorganic phosphate released from ATP hydrolysis is quantified using a malachite green-based colorimetric assay.

3.2. Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of **C12-113** to its target protein, NLRP3, within a cellular context.

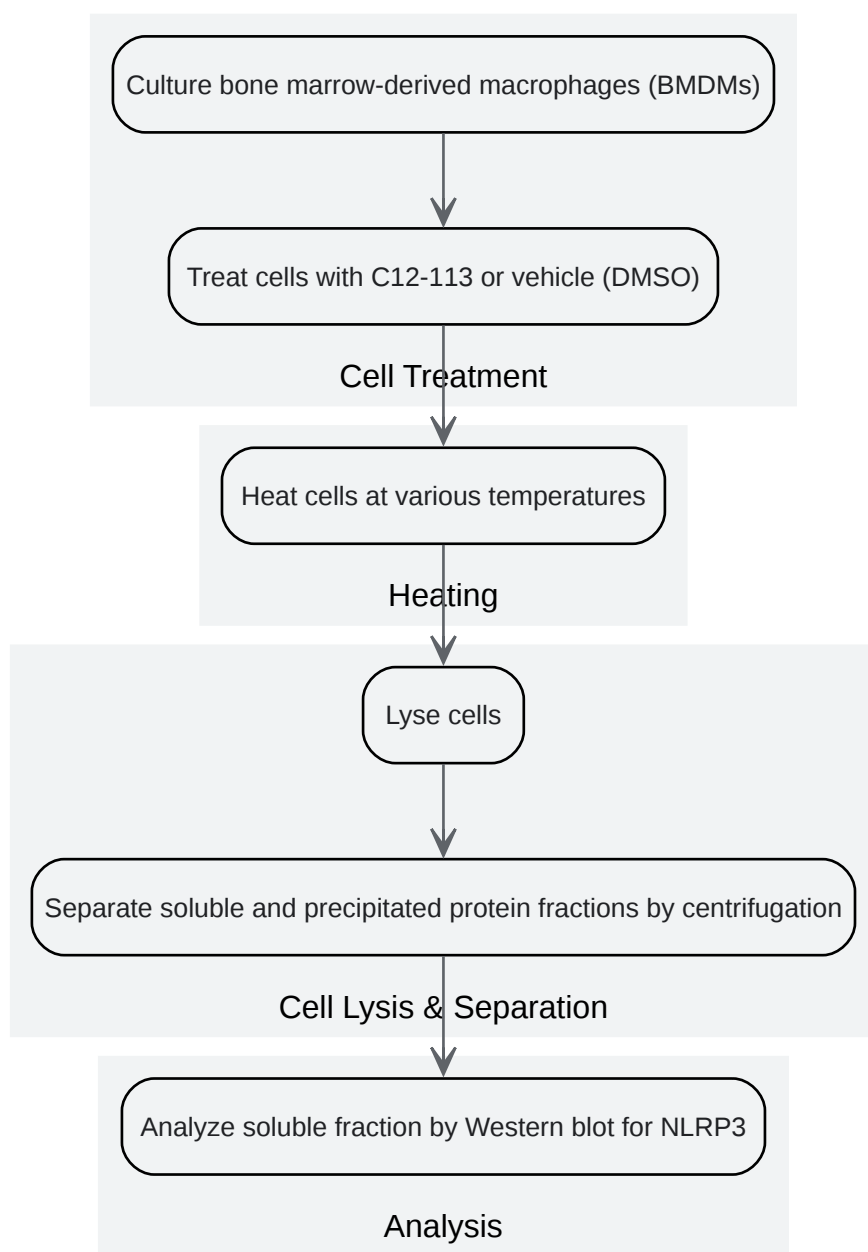


Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow

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Caption: Workflow for confirming the direct binding of **C12-113** to NLRP3 using CETSA.

Protocol:

- Bone marrow-derived macrophages (BMDMs) are treated with either **C12-113** or a vehicle control (DMSO).

- The treated cells are then subjected to a temperature gradient.
- Following the heat shock, cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.
- The amount of soluble NLRP3 at each temperature is quantified by Western blot analysis. An increase in the thermal stability of NLRP3 in the presence of **C12-113** indicates direct binding.

Mechanism of Action: Signaling Pathway

C12-113 exerts its anti-inflammatory effects by directly inhibiting the ATPase activity of NLRP3, which is a critical step in the activation of the NLRP3 inflammasome.

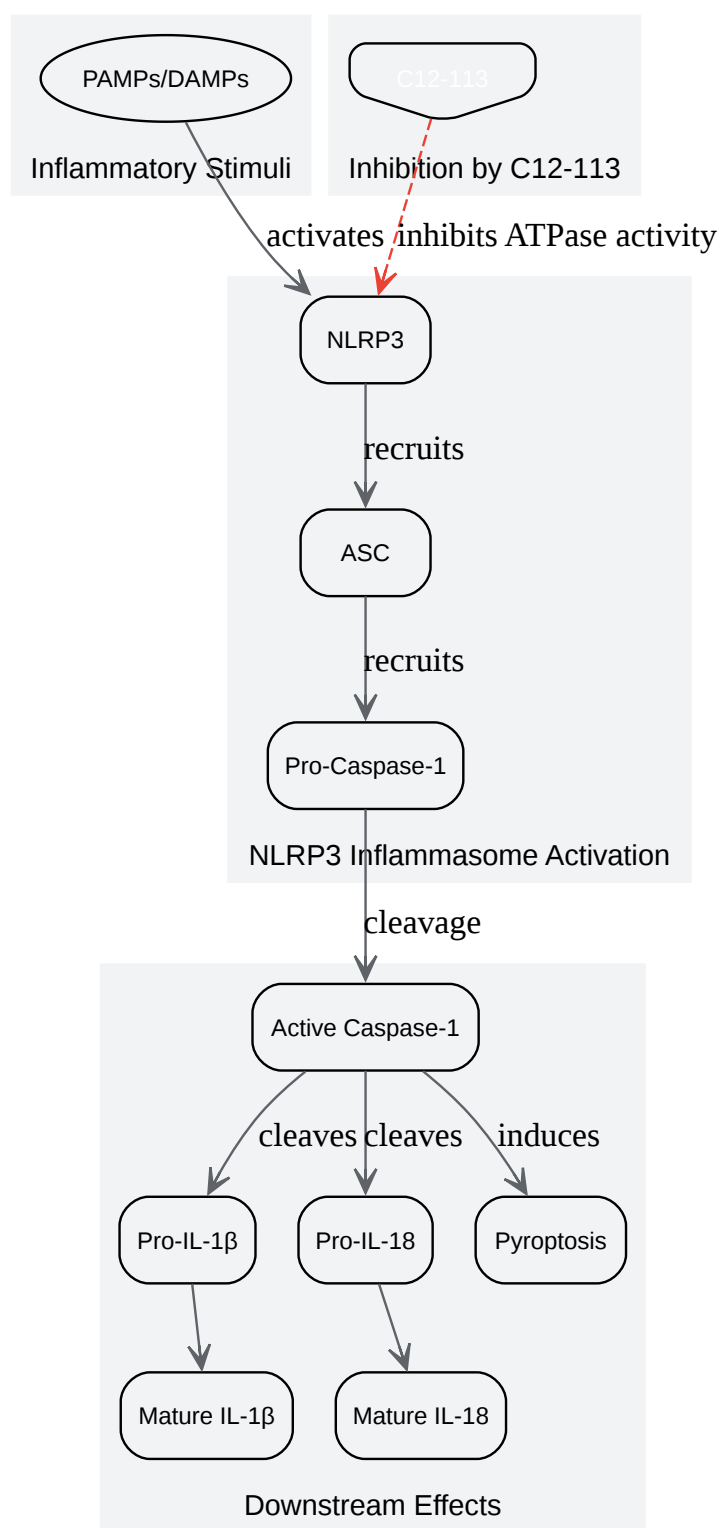


Figure 3: C12-113 Inhibition of the NLRP3 Inflammasome Pathway

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Caption: **C12-113** inhibits the NLRP3 inflammasome by targeting the ATPase activity of NLRP3.

This inhibition prevents the downstream activation of Caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1 β and IL-18, as well as pyroptotic cell death. This targeted mechanism of action makes **C12-113** a promising candidate for the treatment of NLRP3-driven inflammatory diseases.

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